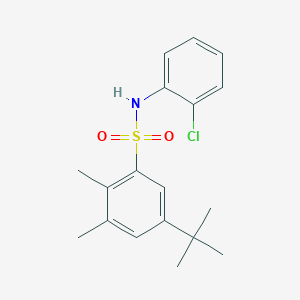![molecular formula C20H19NO2S B281205 N-[1,1'-biphenyl]-4-yl-2,5-dimethylbenzenesulfonamide](/img/structure/B281205.png)
N-[1,1'-biphenyl]-4-yl-2,5-dimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1,1'-biphenyl]-4-yl-2,5-dimethylbenzenesulfonamide, commonly known as BPS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BPS is a sulfonamide-based compound that has been synthesized using different methods.
Wirkmechanismus
The mechanism of action of BPS is still not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. In cancer cells, BPS has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In diabetes, BPS has been found to activate AMP-activated protein kinase (AMPK), an enzyme that plays a key role in glucose metabolism. In agriculture, BPS has been found to inhibit the activity of acetolactate synthase, an enzyme that is essential for the biosynthesis of branched-chain amino acids in plants.
Biochemical and Physiological Effects:
BPS has been found to have various biochemical and physiological effects in different organisms. In cancer cells, BPS has been found to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In diabetes, BPS has been found to improve glucose tolerance and insulin sensitivity, leading to the reduction of blood glucose levels. In plants, BPS has been found to inhibit the growth of certain weeds, leading to improved crop yields.
Vorteile Und Einschränkungen Für Laborexperimente
BPS has several advantages for lab experiments, including its high purity and stability, its relatively low cost, and its ease of synthesis. However, BPS also has some limitations, including its low solubility in water, which can make it difficult to use in certain experiments, and its potential toxicity, which can limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of BPS. In medicine, further research is needed to fully understand the mechanism of action of BPS and to determine its potential as a chemotherapeutic agent and as a treatment for diabetes. In agriculture, further research is needed to determine the efficacy and safety of BPS as a herbicide and to develop new formulations that can improve its solubility and effectiveness. In industry, further research is needed to determine the potential of BPS as a plasticizer and to develop new applications that can take advantage of its unique properties.
Synthesemethoden
BPS can be synthesized using various methods, including the reaction of 2,5-dimethylbenzenesulfonyl chloride with 1,1'-biphenyl-4-amine in the presence of a base such as triethylamine. Another method involves the reaction of 2,5-dimethylbenzenesulfonyl chloride with 1,1'-biphenyl-4-ol in the presence of a base such as pyridine. Both methods lead to the formation of BPS as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
BPS has been extensively studied for its potential applications in various fields, including medicine, agriculture, and industry. In medicine, BPS has been found to have antitumor activity and is being investigated as a potential chemotherapeutic agent. BPS has also been studied for its potential use in the treatment of diabetes, as it has been found to have hypoglycemic effects in animal models. In agriculture, BPS has been studied for its potential use as a herbicide, as it has been found to inhibit the growth of certain weeds. In industry, BPS has been studied for its potential use as a plasticizer, as it has been found to have similar properties to bisphenol A (BPA), a commonly used plasticizer.
Eigenschaften
Molekularformel |
C20H19NO2S |
|---|---|
Molekulargewicht |
337.4 g/mol |
IUPAC-Name |
2,5-dimethyl-N-(4-phenylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C20H19NO2S/c1-15-8-9-16(2)20(14-15)24(22,23)21-19-12-10-18(11-13-19)17-6-4-3-5-7-17/h3-14,21H,1-2H3 |
InChI-Schlüssel |
ICSHMGSVEUABOZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC=C(C=C2)C3=CC=CC=C3 |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC=C(C=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6,11-Dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carbonitrile](/img/structure/B281124.png)
![Methyl 5-{(cyclohexylcarbonyl)[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281126.png)
![N-[4-(1-piperidinylcarbonyl)phenyl]-8-quinolinesulfonamide](/img/structure/B281127.png)

![Ethyl 5-{[(9,10-dioxo-9,10-dihydro-2-anthracenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281130.png)
![N-[(4-chlorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylcyclohexanecarboxamide](/img/structure/B281132.png)
![4-{[(9,10-Dioxo-9,10-dihydro-2-anthracenyl)sulfonyl]amino}benzoic acid](/img/structure/B281135.png)
![N,N-dibenzyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281137.png)


![N-[(4-isopropylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylcyclohexanecarboxamide](/img/structure/B281141.png)

![Butyl 5,14-dioxo-5,14-dihydrobenzo[5,6]indolo[1,2-b]isoquinoline-13-carboxylate](/img/structure/B281146.png)
![Methyl 2-{[(5-tert-butyl-2,3-dimethylphenyl)sulfonyl]amino}benzoate](/img/structure/B281147.png)